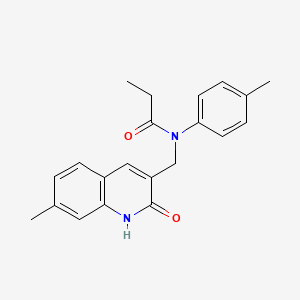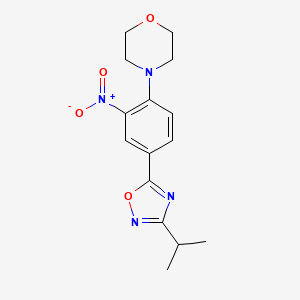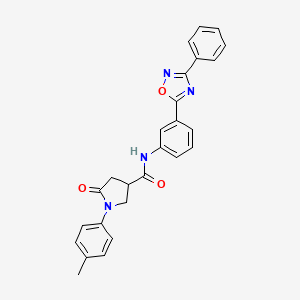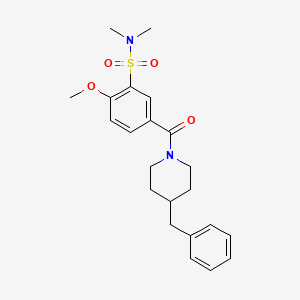
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide, also known as CP-465,022, is a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and arousal. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Wirkmechanismus
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide acts as a selective antagonist of the orexin-1 receptor, which is located in the hypothalamus. Orexin-1 receptors play a crucial role in the regulation of wakefulness and arousal. By blocking the activation of these receptors, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide reduces wakefulness and promotes sleep.
Biochemical and Physiological Effects
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on sleep and wakefulness, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce food intake and body weight by decreasing the activity of the reward pathway in the brain. It has also been shown to reduce drug-seeking behavior by decreasing the activity of the mesolimbic dopamine system, which is involved in the reward response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its selectivity for the orexin-1 receptor. This makes it a useful tool for studying the role of orexin-1 receptors in sleep, wakefulness, and other physiological processes. However, one limitation of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide. One area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of sleep disorders, such as insomnia and narcolepsy. Another area of interest is the potential use of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide in the treatment of obesity and addiction. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide on sleep, wakefulness, and other physiological processes.
Synthesemethoden
The synthesis of N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with cyclopentylmagnesium bromide, followed by the reduction of the resulting nitro compound with iron powder. The piperidine-1-sulfonyl chloride is then added to the intermediate product, which undergoes cyclization to form N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction. In preclinical studies, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to improve sleep quality and reduce the incidence of wakefulness. It has also been shown to reduce food intake and body weight in animal models of obesity. Additionally, N-cyclopentyl-4-methoxy-3-(piperidine-1-sulfonyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-2-methoxy-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-23(2)29(26,27)21-16-19(9-10-20(21)28-3)22(25)24-13-11-18(12-14-24)15-17-7-5-4-6-8-17/h4-10,16,18H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXQRUCUIKBUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-benzylpiperidin-1-yl)carbonyl]-2-methoxy-N,N-dimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

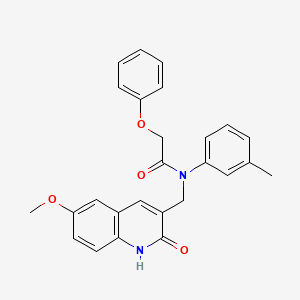

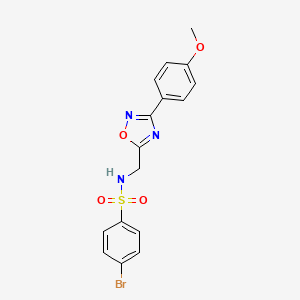
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
![3-[4-(2-Methylpropylsulfamoyl)phenyl]propanamide](/img/structure/B7716648.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7716650.png)
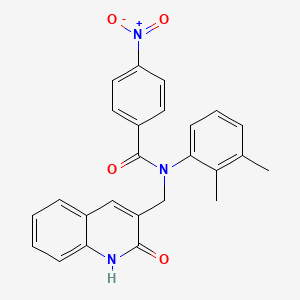
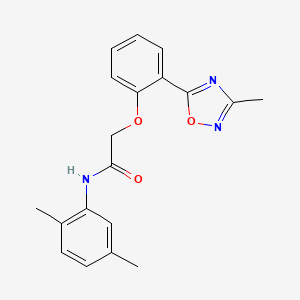
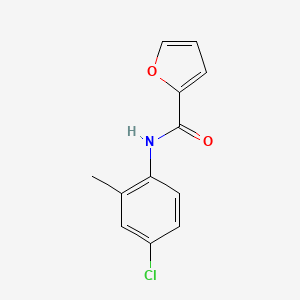
![4-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7716677.png)
